molecular formula C10H12N2 B8291374 4-(2-Amino-ethyl)-2-methyl-benzonitrile

4-(2-Amino-ethyl)-2-methyl-benzonitrile

Cat. No. B8291374
M. Wt: 160.22 g/mol
InChI Key: LWWIIKARFLCKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Amino-ethyl)-2-methyl-benzonitrile is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Amino-ethyl)-2-methyl-benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Amino-ethyl)-2-methyl-benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-Amino-ethyl)-2-methyl-benzonitrile

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

4-(2-aminoethyl)-2-methylbenzonitrile

InChI

InChI=1S/C10H12N2/c1-8-6-9(4-5-11)2-3-10(8)7-12/h2-3,6H,4-5,11H2,1H3

InChI Key

LWWIIKARFLCKBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCN)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 5.20 g 3-(4-Cyano-3-methyl-phenyl)-propionic acid and 4.57 ml triethylamine in 100 ml tert-butanol 9.10 g diphenylphosphorylazide were given and the mixture heated under reflux overnight. The cooled reaction mixture was evaporated in vacuo. The resulting residue was dissolved in 150 ml ethyl acetate, washed with 50 ml citric acid/brine=1:1 and 50 ml saturated NaHCO3 solution and then dried over MgSO4. The residue was dissolved in 50 ml dichloromethane and 20 ml trifluoroacetic acid were added. The reaction mixture was stirred at room temperature for two hours. The solvent was removed in vacuo. The residue was coevaporated four times with portions of 100 ml toluene. The resulting brown residue was taken up in 50 ml acetonitrile and stirred at room temperature. The solid material was filtered off and dried in vacuo to obtain 2.45 g 4-(2-Amino-ethyl)-2-methyl-benzonitrile as its trifluoroacetate salt. The filtrate was evaporated in vacuo, the resulting residue was taken up in 100 ml diethyl ether and stirred at room temperature. The solid material was filtered off and dried in vacuo to obtain 1.17 g 4-(2-Amino-ethyl)-2-methyl-benzonitrile as its trifluoroacetate salt.
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